molecular formula C25H22N2O4 B5386785 8-methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

8-methoxy-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B5386785
M. Wt: 414.5 g/mol
InChI Key: MVLXWVAJODRXME-UHFFFAOYSA-N
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Description

8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiropyrans. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a nitro group that enhances its overall quantum yield, making it useful in various photochemical applications .

Preparation Methods

The synthesis of 8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the Fischer indole cyclization, where an indole derivative is cyclized in the presence of glacial acetic acid and concentrated hydrochloric acid. This is followed by the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid . Industrial production methods often involve similar multi-step processes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for this compound primarily involves its photochromic properties. When exposed to UV light, the compound undergoes a reversible isomerization, changing from a closed spiropyran form to an open merocyanine form. This change alters its optical properties, making it useful in various applications such as optical data storage and signal transduction .

Comparison with Similar Compounds

Similar compounds include other spiropyrans like 1’,3’,3’-trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran] and 1,3,3-trimethylindolino-6’-nitro-8’-methoxybenzopyrylspiran. Compared to these, 8-methoxy-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a higher quantum yield due to the presence of the nitro group, making it more efficient in photochemical applications .

Properties

IUPAC Name

8-methoxy-3',3'-dimethyl-6-nitro-1'-phenylspiro[chromene-2,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-24(2)20-11-7-8-12-21(20)26(18-9-5-4-6-10-18)25(24)14-13-17-15-19(27(28)29)16-22(30-3)23(17)31-25/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLXWVAJODRXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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